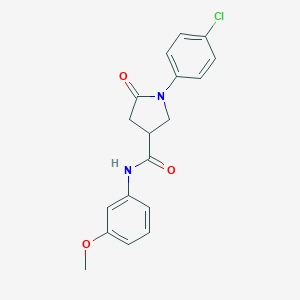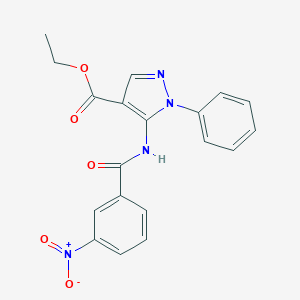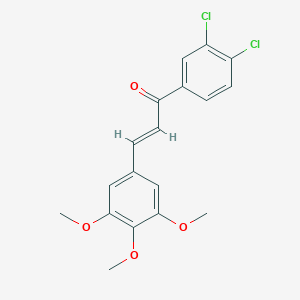![molecular formula C17H9BrN4S B392216 14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B392216.png)
14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that incorporates multiple fused rings, including thiazole, triazine, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-allylthio-5H-[1,2,4]triazino-[5,6-b]indole with bromine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The one-pot synthesis approach is also employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine can yield halogenated derivatives, while reduction reactions can produce dehalogenated compounds .
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds, like tryptophan and indole-3-acetic acid, are known for their wide range of biological and clinical applications.
Uniqueness
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C17H9BrN4S |
|---|---|
Peso molecular |
381.3g/mol |
Nombre IUPAC |
14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene |
InChI |
InChI=1S/C17H9BrN4S/c18-11-7-5-10(6-8-11)14-9-23-17-20-16-15(21-22(14)17)12-3-1-2-4-13(12)19-16/h1-9H |
Clave InChI |
VSBCFAMBEBTRMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN4C(=CSC4=NC3=N2)C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C2C(=C1)C3=NN4C(=CSC4=NC3=N2)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-({[5-(2-BROMOPHENYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]METHYL}AMINO)BENZOATE](/img/structure/B392135.png)

![5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B392139.png)
![5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B392141.png)

![ETHYL (4Z)-1-(4-ETHOXYPHENYL)-4-[(4-FLUOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392145.png)
![2-[(2E)-2-[(4-pentoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B392147.png)
![(4Z)-2-(4-CHLOROPHENYL)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B392148.png)
![4-[2-(hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392150.png)

![(4Z)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392153.png)

![2,4-dichloro-N-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392156.png)
![2-[(3-Chlorobenzylidene)amino]-4,5-dimethyl-3-furonitrile](/img/structure/B392157.png)
